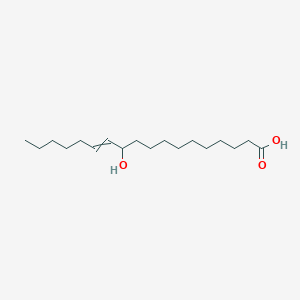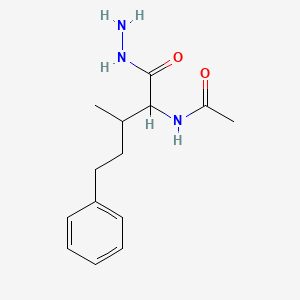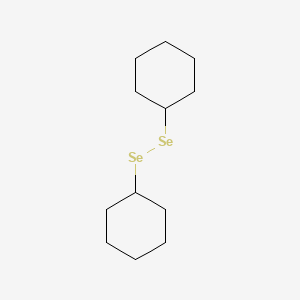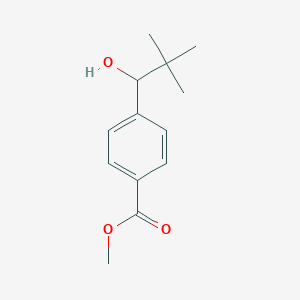
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It features a naphthalene ring substituted with a methyl group at the 4-position, linked to a diphenyl-sulfanylidene-lambda5-phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, 4-methylnaphthalene, is subjected to electrophilic substitution reactions to introduce the desired functional groups.
Phosphane Introduction: The diphenyl-sulfanylidene-lambda5-phosphane moiety is introduced through a nucleophilic substitution reaction, where a suitable phosphorus reagent reacts with the naphthalene derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of 4-methylnaphthalene and phosphorus reagents.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification: Use of techniques like recrystallization, chromatography, and distillation to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or phosphine.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and phosphines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry
Polymer Science: Incorporated into polymers to improve their thermal and mechanical properties.
Electronics: Used in the fabrication of organic electronic devices.
Mecanismo De Acción
The mechanism by which (4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes, receptors, and metal centers. The compound’s unique structure allows it to participate in various chemical transformations, influencing pathways and processes at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylnaphthalen-1-yl)-diphenyl-phosphane
- (4-Methylnaphthalen-1-yl)-diphenyl-sulfane
- (4-Methylnaphthalen-1-yl)-diphenyl-selenane
Uniqueness
(4-Methylnaphthalen-1-yl)-diphenyl-sulfanylidene-lambda5-phosphane stands out due to its unique combination of a naphthalene ring with a diphenyl-sulfanylidene-lambda5-phosphane moiety
Propiedades
Número CAS |
3411-50-5 |
|---|---|
Fórmula molecular |
C23H19PS |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
(4-methylnaphthalen-1-yl)-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C23H19PS/c1-18-16-17-23(22-15-9-8-14-21(18)22)24(25,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17H,1H3 |
Clave InChI |
URWHJQOTWQZPRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C2=CC=CC=C12)P(=S)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
methanone](/img/structure/B14175047.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
![[(Methylselanyl)methanetriyl]tris[dimethyl(phenyl)silane]](/img/structure/B14175065.png)

![5-bromo-1'-cyclobutylspiro[3H-1-benzofuran-2,4'-piperidine]](/img/structure/B14175084.png)


